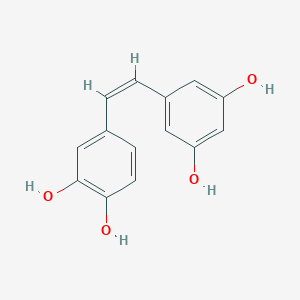

cis-3,5,3',4'-Tetrahydroxystilbene

Overview

Description

Cis-3,5,3',4'-tetrahydroxystilbene is a stilbenol that is cis-stilbene carrying four hydroxy substituents at positions 3, 5, 3', and 4'. It is a stilbenol and a polyphenol. It derives from a hydride of a cis-stilbene.

Scientific Research Applications

It is used in catalyzing the cross-coupling of aryl bromides with arylboronic acids, achieving high substrate-catalyst ratios in good yields, as demonstrated in a study on palladium–tetraphosphine catalysis (Feuerstein et al., 2001).

Cis-3,3,5,5′-tetramethoxystilbene is efficient in undergoing cyclization reactions to yield dihydrophenanthrene type compounds and 2,4,5,7-tetramethoxyphenanthrene (TMP) (Momotake et al., 2003).

Cis-THSG, a variant of Tetrahydroxystilbene, is found to be more effective than its trans counterpart in providing a hypoglycemic effect, which may make it a more efficacious food ingredient for managing type 2 diabetes (Tang et al., 2017).

The compound is also involved in cis-trans photoisomerization of 4-nitrostilbenes in solution, which is significant for studying the interaction between triplet and excited singlet states in these reactions (Görner, 1984).

It has applications in studying mechanisms of direct trans-cis and cis-trans photoisomerization, impacting quantum yields and fluorescence studies (Schulte‐Frohlinde & Görner, 1979).

Trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene, another variant, is noted for its strong antioxidant properties, potentially acting as a protective factor against platinum compounds during chemotherapy (Olas et al., 2006).

However, in a homogeneous solution, cis-hydroxystilbene shows worse antioxidant activity than trans isomers (Amorati et al., 2004).

The reduction of cis-α-nitrostilbene in acetonitrile leads to the formation of the dinitronate dianion, which is useful in various chemical reactions (Kraiya et al., 2004).

Isolated polyhydroxystilbenes, including variants of Tetrahydroxystilbene, from the stems of Phoenix dactylifera may have potential pharmaceutical and biotechnological applications (Fernández et al., 1983).

Tetrahydroxystilbene derivatives like Piceatannol modulate P-glycoprotein activity and induce apoptosis in multidrug-resistant cancer cells, with Piceatannol being the most active (Ferreira et al., 2006).

Mechanism of Action

Target of Action

cis-3,5,3’,4’-Tetrahydroxystilbene, a type of stilbenol , is known to target several key proteins and pathways in the body. It has been found to induce the expression and enhance the activity of Erythropoietin (EPO) , a hormone that stimulates the production of red blood cells. It also stimulates mitochondrial biogenesis , which is crucial for energy production in cells.

Mode of Action

This compound interacts with its targets primarily through modulation of various signaling transduction pathways, such as NF-κB, PI3K-AKT, ERK1/2, AMPK, Nrf2, Bcl-2/Bax/Caspase-3, ROS-NO, TGF-β/Smad, MAPK, and SIRT1 . These interactions result in a wide range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective activities .

Biochemical Pathways

cis-3,5,3’,4’-Tetrahydroxystilbene affects several biochemical pathways. It modulates the NF-κB, MAPK, and JAK/STAT pathways, reducing the transcription of inflammatory factors and helping maintain homeostatic conditions . It also influences the PI3K-AKT pathway, which plays a key role in cell survival and growth .

Pharmacokinetics

It’s known that the compound has protective effects in cardiovascular disease and ischemia models , suggesting it has good bioavailability and can reach relevant tissues in the body.

Result of Action

The molecular and cellular effects of cis-3,5,3’,4’-Tetrahydroxystilbene’s action are diverse. It has been shown to protect against oxidative damage by attenuating free radicals and upregulating antioxidant/detoxifying enzymes . It also protects cells from H2O2-induced autophagy and apoptosis in vitro . Additionally, it has demonstrated protective effects in cardiovascular disease and ischemia models .

Action Environment

The action, efficacy, and stability of cis-3,5,3’,4’-Tetrahydroxystilbene can be influenced by various environmental factors. For instance, studies indicate that trans-TSG can be isomerized into cis-TSG under illumination . More research is needed to fully understand how different environmental conditions affect the action of this compound.

Biochemical Analysis

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to have certain stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of cis-3,5,3’,4’-Tetrahydroxystilbene vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

cis-3,5,3’,4’-Tetrahydroxystilbene is involved in various metabolic pathways, including interactions with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known to interact with certain transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRPUGZCRXZLFL-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\C2=CC(=CC(=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424968 | |

| Record name | CHEBI:76156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106325-86-4 | |

| Record name | CHEBI:76156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

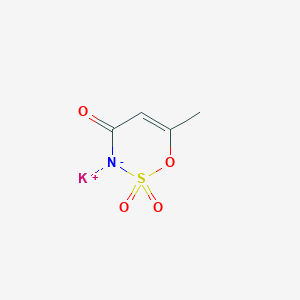

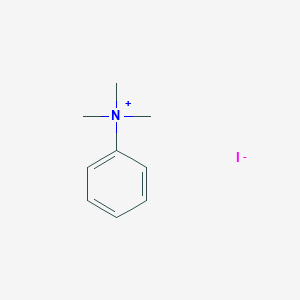

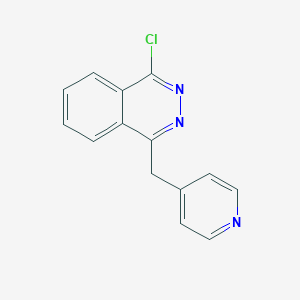

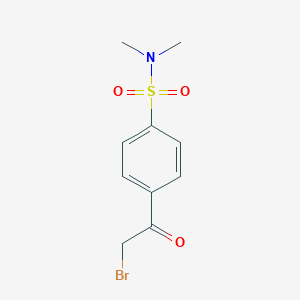

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

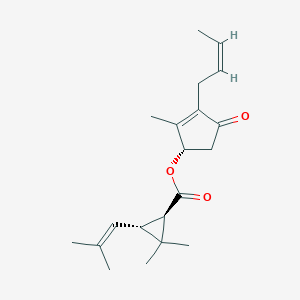

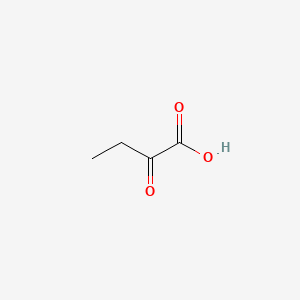

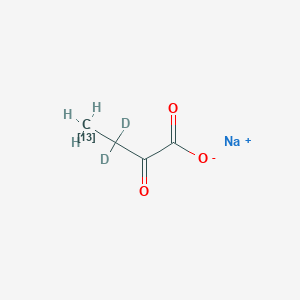

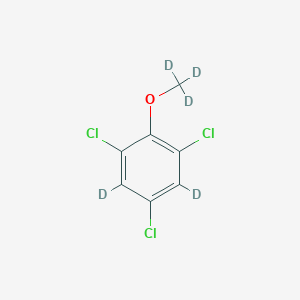

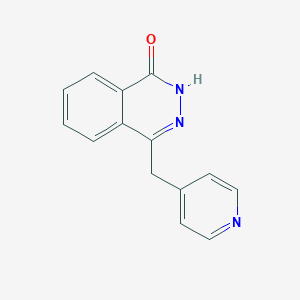

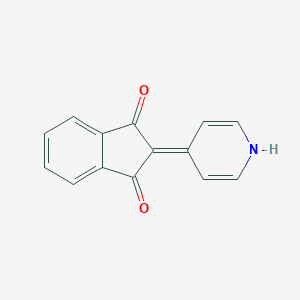

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)